molecular formula C5H10ClNO2 B1382510 3-(Aminomethyl)oxolan-2-one hydrochloride CAS No. 1803582-28-6

3-(Aminomethyl)oxolan-2-one hydrochloride

Cat. No.: B1382510
CAS No.: 1803582-28-6
M. Wt: 151.59 g/mol
InChI Key: NVGRJJRSKQWNIX-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(Aminomethyl)oxolan-2-one hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3-(Aminomethyl)oxolan-2-one hydrochloride can be compared with other similar compounds, such as:

  • 3-(Aminomethyl)tetrahydrofuran-2-one hydrochloride
  • 3-(Aminomethyl)oxolan-2-one
  • 3-(Aminomethyl)dihydrofuran-2(3H)-one

These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific ring structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity .

Properties

IUPAC Name

3-(aminomethyl)oxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-3-4-1-2-8-5(4)7;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGRJJRSKQWNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)oxolan-2-one hydrochloride
Reactant of Route 2
3-(Aminomethyl)oxolan-2-one hydrochloride
Reactant of Route 3
3-(Aminomethyl)oxolan-2-one hydrochloride
Reactant of Route 4
3-(Aminomethyl)oxolan-2-one hydrochloride
Reactant of Route 5
3-(Aminomethyl)oxolan-2-one hydrochloride
Reactant of Route 6
3-(Aminomethyl)oxolan-2-one hydrochloride

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